molecular formula C8H15F2NO B13339317 4-(Difluoromethoxy)-3,3-dimethylpiperidine

4-(Difluoromethoxy)-3,3-dimethylpiperidine

Cat. No.: B13339317
M. Wt: 179.21 g/mol
InChI Key: CPMRWCXXCMMJIN-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,3-dimethylpiperidine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,3-dimethylpiperidine typically involves the introduction of the difluoromethoxy group into the piperidine ring. One common method involves the reaction of 3,3-dimethylpiperidine with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure consistent quality and yield. These methods involve the use of specialized reactors that allow for precise control over reaction parameters such as temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,3-dimethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Difluoromethoxy)-3,3-dimethylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,3-dimethylpiperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-3,3-dimethylpiperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

4-(difluoromethoxy)-3,3-dimethylpiperidine

InChI

InChI=1S/C8H15F2NO/c1-8(2)5-11-4-3-6(8)12-7(9)10/h6-7,11H,3-5H2,1-2H3

InChI Key

CPMRWCXXCMMJIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1OC(F)F)C

Origin of Product

United States

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